molecular formula C23H31ClN4O4S2 B2451848 N-(3-(dimethylamino)propyl)-4-(N,N-dimethylsulfamoyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)benzamide hydrochloride CAS No. 1217029-51-0

N-(3-(dimethylamino)propyl)-4-(N,N-dimethylsulfamoyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)benzamide hydrochloride

Cat. No. B2451848
CAS RN: 1217029-51-0
M. Wt: 527.1
InChI Key: OYPYAEHXDWKJEK-UHFFFAOYSA-N
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Description

N-(3-(dimethylamino)propyl)-4-(N,N-dimethylsulfamoyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)benzamide hydrochloride is a useful research compound. Its molecular formula is C23H31ClN4O4S2 and its molecular weight is 527.1. The purity is usually 95%.
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Scientific Research Applications

Corrosion Inhibition

Benzothiazole derivatives have been investigated for their corrosion inhibiting effects on carbon steel in acidic solutions. These compounds, including those with dimethylamino propyl and dimethylsulfamoyl groups, demonstrate high inhibition efficiencies by adsorbing onto metal surfaces through both physical and chemical interactions. Their effectiveness was evaluated using techniques like electrochemical impedance spectroscopy (EIS) and potentiodynamic polarization, showing superior stability and performance compared to previously reported inhibitors (Hu et al., 2016).

Antimicrobial and Anticancer Activities

Compounds derived from benzothiazole and thiazolopyrimidine structures have shown significant antimicrobial and anticancer potentials. These studies involve the synthesis and screening of novel derivatives for their activity against various bacterial strains and cancer cell lines. For example, thiazolidinone derivatives exhibited potent antimicrobial and anticancer effects, highlighting the relevance of these chemical structures in developing new therapeutic agents (Deep et al., 2016).

Chemical Synthesis and Drug Development

The structural complexity of benzothiazole derivatives offers a versatile platform for chemical synthesis and drug development. Various studies have focused on synthesizing structurally diverse libraries of compounds through reactions like alkylation and ring closure, targeting applications in medicinal chemistry and drug design. Such compounds are synthesized for their potential use as prokinetic agents, demonstrating activities that could be beneficial in treating gastrointestinal disorders (Sakaguchi et al., 1992).

properties

IUPAC Name

N-[3-(dimethylamino)propyl]-4-(dimethylsulfamoyl)-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N4O4S2.ClH/c1-6-31-19-9-7-10-20-21(19)24-23(32-20)27(16-8-15-25(2)3)22(28)17-11-13-18(14-12-17)33(29,30)26(4)5;/h7,9-14H,6,8,15-16H2,1-5H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYPYAEHXDWKJEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C2C(=CC=C1)SC(=N2)N(CCCN(C)C)C(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31ClN4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

527.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.